![molecular formula C10H9BrO B7907422 1-(4-Bromophenyl)cyclopropane-1-carbaldehyde](/img/structure/B7907422.png)
1-(4-Bromophenyl)cyclopropane-1-carbaldehyde
Overview
Description
1-(4-Bromophenyl)cyclopropane-1-carbaldehyde is a useful research compound. Its molecular formula is C10H9BrO and its molecular weight is 225.08 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Hexahydrooxonine and Cyclopenta[ b]pyran Derivatives : Kumar, Dey, and Banerjee (2018) reported the TiX4-mediated Prins-type cyclization of cyclopropane carbaldehydes, like 1-(4-Bromophenyl)cyclopropane-1-carbaldehyde, with 3-buten-1-ol. This method allows for the construction of (E)-hexahydrooxonines and octahydrocyclopenta[b]pyrans, which are valuable in organic synthesis (Kumar, Dey, & Banerjee, 2018).
Photoreduction Studies : The photochemistry of cyclopropane carbaldehydes, including 1-(4-Bromophenyl)cyclopropane-1-carbaldehyde, has been studied by Funke and Cerfontain (1976). They focused on the primary chemical processes upon irradiation of these aldehydes in propan-2-ol (Funke & Cerfontain, 1976).
Synthesis of Fluorescent Aryl-Substituted Thiophene Derivatives : Xu and Yu (2011) explored the reaction of 4-bromothiophene-2-carbaldehyde with benzyl cyanide to produce compounds useful in organic light-emitting diode (OLED) materials. Although this study did not use 1-(4-Bromophenyl)cyclopropane-1-carbaldehyde directly, it provides context for the types of reactions such compounds might undergo (Xu & Yu, 2011).
Dirhodium Catalyst Derived from Cyclopropanecarboxylate Ligand : Qin et al. (2011) studied a dirhodium tetrakis catalyst derived from a cyclopropanecarboxylate ligand for enantioselective reactions. This research is relevant for understanding the catalytic potential of derivatives of cyclopropane carbaldehydes (Qin et al., 2011).
Solvatochromic and Crystal Studies : Singh et al. (2013) determined the structure of a compound closely related to 1-(4-Bromophenyl)cyclopropane-1-carbaldehyde and studied its photophysical properties in various solvents. These findings are important for understanding the solvatochromic behavior of similar compounds (Singh et al., 2013).
properties
IUPAC Name |
1-(4-bromophenyl)cyclopropane-1-carbaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO/c11-9-3-1-8(2-4-9)10(7-12)5-6-10/h1-4,7H,5-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNPUSMVNRHDNHG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C=O)C2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromophenyl)cyclopropane-1-carbaldehyde |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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